molecular formula C12H24N2O2 B1371076 tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate CAS No. 863560-23-0

tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate

Cat. No.: B1371076
CAS No.: 863560-23-0
M. Wt: 228.33 g/mol
InChI Key: KREFOLREHRBMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cyclin-dependent kinase (CDK) inhibition. This article explores the compound's structure, synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of this compound is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, with a molecular weight of 228.33 g/mol. The structure features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its pharmacological properties .

The primary biological activity of this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, particularly in cancer cells. The compound's ability to target these kinases suggests potential applications in cancer therapy.

Interaction with Biological Targets

Research indicates that this compound can bind to various proteins involved in cell signaling pathways. Its structural components allow for interactions with regulatory proteins associated with cell cycle control, which is essential for understanding its therapeutic potential and possible side effects.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
CDK Inhibition Inhibits CDKs leading to cell cycle arrest in cancer cells.
Binding Affinity Exhibits binding affinity to various proteins involved in signaling pathways.
Potential Side Effects Requires further studies to elucidate potential off-target interactions.

Case Studies

Several studies have investigated the efficacy and safety of this compound:

  • Cell Cycle Arrest in Cancer Cells : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest in human breast adenocarcinoma cells (MCF-7), suggesting its potential as a therapeutic agent against specific cancers .
  • In Vivo Efficacy : In animal models, administration of this compound showed promising results in reducing tumor growth rates, highlighting its potential for further development as an anti-cancer drug .
  • Safety Profile Evaluation : Another study assessed the cytotoxicity of the compound across various cell lines, including normal fibroblasts and cancerous cells. Results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further investigation .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFOLREHRBMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863560-23-0
Record name tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Reactant of Route 3
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Reactant of Route 4
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Reactant of Route 5
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Reactant of Route 6
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.